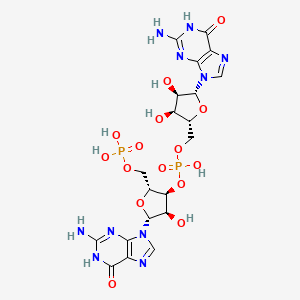

5'-Phosphoguanylyl-(3',5')-guanosine

Description

Properties

CAS No. |

33008-99-0 |

|---|---|

Molecular Formula |

C20H26N10O15P2 |

Molecular Weight |

708.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C20H26N10O15P2/c21-19-25-13-7(15(34)27-19)23-3-29(13)17-10(32)9(31)5(43-17)1-42-47(39,40)45-12-6(2-41-46(36,37)38)44-18(11(12)33)30-4-24-8-14(30)26-20(22)28-16(8)35/h3-6,9-12,17-18,31-33H,1-2H2,(H,39,40)(H2,36,37,38)(H3,21,25,27,34)(H3,22,26,28,35)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 |

InChI Key |

ZEHOHLFQOXAZHX-MHARETSRSA-N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OC4C(OC(C4O)N5C=NC6=C5N=C(NC6=O)N)COP(=O)(O)O)O)O)N=C(NC2=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Biochemical Properties of 5'-Phosphoguanylyl-(3',5')-guanosine (c-di-GMP)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-(3'-5')-cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP) is a ubiquitous bacterial second messenger that plays a pivotal role in regulating a wide array of cellular processes. This small molecule acts as a central hub, integrating various environmental and cellular signals to control fundamental bacterial behaviors. High intracellular concentrations of c-di-GMP are generally associated with a sessile, community-based lifestyle, such as biofilm formation, while low levels promote motility and virulence. This intricate control is maintained by the coordinated action of enzymes that synthesize and degrade c-di-GMP, and its effects are mediated through a diverse set of effector proteins and RNA riboswitches. This technical guide provides a comprehensive overview of the core biochemical properties of c-di-GMP, including its metabolism, the quantitative parameters governing its interactions, detailed experimental protocols for its study, and visual representations of its key signaling pathways.

Core Biochemical Properties

Structure and Synthesis

5'-Phosphoguanylyl-(3',5')-guanosine is a cyclic dinucleotide synthesized from two molecules of guanosine triphosphate (GTP) by enzymes known as diguanylate cyclases (DGCs).[1][2][3][4] These enzymes are characterized by the presence of a conserved GGDEF domain, named after a highly conserved amino acid motif. The reaction involves the formation of a 3',5'-phosphodiester bond between the two guanosine monophosphate moieties.

Degradation

The intracellular concentration of c-di-GMP is tightly regulated through its degradation by phosphodiesterases (PDEs).[1][2][3][4] There are two main families of c-di-GMP-specific PDEs, distinguished by their catalytic domains:

-

EAL domain-containing PDEs: These enzymes linearize c-di-GMP to this compound (pGpG).[1][3]

-

HD-GYP domain-containing PDEs: These enzymes hydrolyze c-di-GMP into two molecules of guanosine monophosphate (GMP).[1][3]

The coordinated activity of DGCs and PDEs allows bacteria to rapidly modulate their intracellular c-di-GMP levels in response to environmental cues.

Quantitative Data

A quantitative understanding of the interactions of c-di-GMP with its metabolic enzymes and effector molecules is crucial for elucidating its signaling pathways. The following tables summarize key kinetic and binding affinity data from the literature.

Table 1: Kinetic Parameters of Diguanylate Cyclases (DGCs)

| Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | Reference |

| WspR (Pseudomonas aeruginosa) | GTP | Data not found | Data not found | |

| SadC (Pseudomonas aeruginosa) | GTP | Data not found | Data not found | [2] |

| DgcO (Escherichia coli) | GTP | Data not found | Data not found | |

| DgcM (Escherichia coli) | GTP | Data not found | Data not found |

Table 2: Kinetic Parameters of Phosphodiesterases (PDEs)

| Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | Reference |

| RocR (Pseudomonas aeruginosa) | c-di-GMP | 3.2 ± 0.3 | 0.67 ± 0.03 | |

| PdeH (Escherichia coli) | c-di-GMP | Data not found | Data not found | |

| PdeL (Escherichia coli) | c-di-GMP | Data not found | Data not found |

Table 3: Dissociation Constants (Kd) of c-di-GMP Effector Proteins and Riboswitches

| Effector (Organism) | Ligand | Kd | Method | Reference |

| FleQ (Pseudomonas aeruginosa) | c-di-GMP | 15 - 20 µM | Not specified | [1] |

| PelD (Pseudomonas aeruginosa) | c-di-GMP | ~0.5 µM | Isothermal Titration Calorimetry | [5] |

| BrlR (Pseudomonas aeruginosa) | c-di-GMP | 2.2 µM | Not specified | [3] |

| TDE0214 (Treponema denticola) | c-di-GMP | 1.73 µM | Equilibrium Dialysis | |

| c-di-GMP-I Riboswitch (Vibrio cholerae) | c-di-GMP | ~10 pM | In-line probing | |

| c-di-GMP-II Riboswitch (Clostridium difficile) | c-di-GMP | ≤ 10 nM | In-line probing |

Key Signaling Pathways

c-di-GMP signaling networks are complex and often involve multiple DGCs, PDEs, and effectors that regulate various cellular processes. The following diagrams illustrate key c-di-GMP signaling pathways in two well-studied model organisms, Pseudomonas aeruginosa and Escherichia coli.

Experimental Protocols

Quantification of Intracellular c-di-GMP by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of c-di-GMP from bacterial cells using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Bacterial cell culture

-

Extraction buffer (e.g., acetonitrile (B52724)/methanol/water, 40:40:20, v/v/v, with 0.1 N formic acid)

-

Internal standard (e.g., 13C10,15N5-c-di-GMP)

-

LC-MS/MS system

Procedure:

-

Cell Harvesting: Rapidly harvest a defined volume of bacterial culture by centrifugation at 4°C.

-

Extraction: Resuspend the cell pellet in ice-cold extraction buffer. Lyse the cells using bead beating or sonication.

-

Protein Precipitation: Incubate the lysate on ice to precipitate proteins and other macromolecules.

-

Clarification: Centrifuge the lysate at high speed to pellet cell debris and precipitated proteins.

-

Sample Preparation: Transfer the supernatant to a new tube and add a known amount of the internal standard. Evaporate the sample to dryness under vacuum.

-

Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 5% acetonitrile in water).

-

LC-MS/MS Analysis: Inject the sample onto a reverse-phase LC column coupled to a tandem mass spectrometer. Separate c-di-GMP from other cellular components using an appropriate gradient.

-

Quantification: Detect and quantify c-di-GMP using multiple reaction monitoring (MRM) mode. The ratio of the signal from the endogenous c-di-GMP to the internal standard is used to calculate the absolute concentration.

Radiolabeled Filter Binding Assay for c-di-GMP-Protein Interaction

This assay is used to determine the binding affinity (Kd) of a protein for c-di-GMP using a radiolabeled ligand.

Materials:

-

Purified protein of interest

-

[α-32P]GTP

-

Purified diguanylate cyclase (e.g., WspR)

-

Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂)

-

Nitrocellulose membrane (0.45 µm)

-

Vacuum filtration apparatus

-

Scintillation counter

Procedure:

-

Synthesis of [32P]c-di-GMP: Synthesize radiolabeled c-di-GMP by incubating a purified DGC with [α-32P]GTP. Purify the [32P]c-di-GMP from the reaction mixture.

-

Binding Reaction: Set up a series of binding reactions, each containing a fixed concentration of the purified protein and varying concentrations of [32P]c-di-GMP. Include a control with no protein.

-

Incubation: Incubate the reactions at room temperature to allow binding to reach equilibrium.

-

Filtration: Filter each reaction mixture through a nitrocellulose membrane under vacuum. Proteins and protein-ligand complexes will be retained on the membrane, while unbound [32P]c-di-GMP will pass through.

-

Washing: Wash the membrane with ice-cold binding buffer to remove any non-specifically bound radiolabel.

-

Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.

-

Data Analysis: Plot the amount of bound [32P]c-di-GMP as a function of the free [32P]c-di-GMP concentration. Fit the data to a binding isotherm (e.g., the Michaelis-Menten equation) to determine the Kd.

Isothermal Titration Calorimetry (ITC) for c-di-GMP-Protein Interaction

ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

-

Purified protein of interest

-

c-di-GMP solution

-

Dialysis buffer

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation: Dialyze both the purified protein and the c-di-GMP solution extensively against the same buffer to minimize heats of dilution. Degas both solutions before use.

-

Instrument Setup: Load the protein solution into the sample cell of the calorimeter and the c-di-GMP solution into the injection syringe.

-

Titration: Perform a series of small, sequential injections of the c-di-GMP solution into the protein solution while maintaining a constant temperature.

-

Data Acquisition: The instrument measures the heat released or absorbed during each injection.

-

Data Analysis: Integrate the heat signal for each injection and plot the heat change per mole of injectant against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.

Conclusion

This compound is a critical second messenger that governs a multitude of complex behaviors in bacteria. A thorough understanding of its biochemical properties, including the kinetics of its metabolism and its interactions with a diverse array of effector molecules, is essential for dissecting these intricate signaling networks. The experimental protocols and data presented in this guide provide a valuable resource for researchers in microbiology, biochemistry, and drug development who are working to unravel the complexities of c-di-GMP signaling and to identify novel targets for antimicrobial therapies. The continued investigation into this fascinating molecule will undoubtedly reveal further layers of regulation and provide new avenues for controlling bacterial behavior.

References

- 1. Controlling biofilm development through cyclic di-GMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of the Cytoplasmic Region of PelD, a Degenerate Diguanylate Cyclase Receptor That Regulates Exopolysaccharide Production in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biofilms and Cyclic di-GMP (c-di-GMP) Signaling: Lessons from Pseudomonas aeruginosa and Other Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclic-di-GMP-Binding CRP-Like Protein: a Spectacular New Role for a Veteran Signal Transduction Actor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of the PelD Cyclic Diguanylate Effector Involved in Pellicle Formation in Pseudomonas aeruginosa PAO1 - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel of the Cytosol: A Technical Guide to 5'-Phosphoguanylyl-(3',5')-guanosine's Progeny in Innate Immunity

For Immediate Release

A deep dive into the pivotal role of cyclic GMP-AMP (cGAMP) in the innate immune system, this technical guide is tailored for researchers, scientists, and drug development professionals. Herein, we elucidate the core mechanisms of the cGAS-STING signaling pathway, provide detailed experimental protocols for its investigation, and present a comprehensive analysis of quantitative data to facilitate comparative studies and therapeutic innovation.

The innate immune system stands as the body's first line of defense against invading pathogens. A central player in this intricate network is the cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway, a critical surveillance system for cytosolic DNA. The presence of DNA in the cytoplasm, a cellular compartment where it is not typically found, serves as a potent danger signal, indicating viral or bacterial infection, or cellular damage. This guide focuses on the linchpin of this pathway, the second messenger molecule 2'3'-cyclic GMP-AMP (cGAMP), a close relative of 5'-Phosphoguanylyl-(3',5')-guanosine, and its profound impact on orchestrating an effective immune response.

Core Mechanism: The cGAS-STING Signaling Cascade

The cGAS-STING pathway is initiated by the detection of double-stranded DNA (dsDNA) in the cell's cytoplasm.[1][2] This triggers a cascade of molecular events that culminates in the production of type I interferons (IFN-I) and other pro-inflammatory cytokines, essential for combating pathogens and recruiting other immune cells.[3]

-

Cytosolic DNA Sensing by cGAS: The enzyme cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[3][4] Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization, which activates its enzymatic function.[5]

-

Synthesis of 2'3'-cGAMP: Activated cGAS utilizes adenosine (B11128) triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP) as substrates to synthesize the second messenger molecule, 2'3'-cyclic GMP-AMP (cGAMP).[5] This molecule is unique in its mixed phosphodiester linkages (2'-5' and 3'-5'), which are critical for its high-affinity binding to STING.

-

STING Activation and Translocation: 2'3'-cGAMP binds to the STING protein, an endoplasmic reticulum (ER)-resident transmembrane protein.[6] This binding induces a significant conformational change in STING, leading to its dimerization and translocation from the ER to the Golgi apparatus.[4]

-

Downstream Signaling and Cytokine Production: In the Golgi, the activated STING dimer serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[7] TBK1 then phosphorylates both STING and the transcription factor interferon regulatory factor 3 (IRF3).[7] Phosphorylated IRF3 dimerizes, translocates to the nucleus, and drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.[8]

Quantitative Data on cGAMP-STING Interaction and Pathway Activation

The affinity of 2'3'-cGAMP for STING and the subsequent cellular responses are critical parameters in understanding the potency of this signaling pathway. The following tables summarize key quantitative data from various studies.

| Ligand | STING Variant | Binding Affinity (Kd) | Measurement Technique |

| 2'3'-cGAMP | Human (Wild-Type) | 3.79 nM - 9.23 nM | ITC, SPR |

| 2'2'-cGAMP | Human (Wild-Type) | 287 nM | Not Specified |

| dd-2',3'-cGAMP | Human | 445 nM | ITC |

| Compound 8d | Human | 0.038 µM | SPR |

| 2'3'-cGAMP | Human | 0.543 µM | SPR |

Table 1: Binding Affinities of cGAMP and its Analogs to STING. Data compiled from multiple sources, showcasing the high affinity of the natural 2'3'-cGAMP and the varying affinities of synthetic analogs.

| Ligand | Cell Line | EC50 for IFN-β Induction |

| G10 | THP-1 (HAQ variant) | Less active |

| G10 | HEK293T (R232 variant) | 2.5 µM |

| G10 | HEK293T (H232 variant) | 4.3 µM |

| SR-717 | Not Specified | EC80 of 3.6 µM |

Table 2: Functional Potency of STING Agonists. EC50 values for the induction of IFN-β in different cell lines, highlighting the impact of STING variants on agonist activity.

Experimental Protocols

A thorough understanding of the cGAS-STING pathway necessitates robust experimental methodologies. The following section provides detailed protocols for key assays used to investigate this signaling cascade.

Protocol 1: In Vitro cGAS Enzyme Activity Assay

This assay measures the ability of purified cGAS to produce 2'3'-cGAMP in the presence of dsDNA.

Materials:

-

Purified recombinant cGAS protein

-

Herring Testis DNA (HT-DNA) or other dsDNA substrate

-

ATP and GTP solutions

-

Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

HPLC or LC-MS/MS system for cGAMP quantification

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, ATP, and GTP.

-

Add the dsDNA substrate to the reaction mixture.

-

Initiate the reaction by adding purified cGAS protein.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by heat inactivation (e.g., 95°C for 5 minutes) or by adding EDTA.

-

Centrifuge the reaction mixture to pellet any precipitate.

-

Analyze the supernatant for 2'3'-cGAMP production using HPLC or LC-MS/MS.[9] A standard curve of known 2'3'-cGAMP concentrations should be used for quantification.[9]

Protocol 2: STING Activation Assay in Cell Culture

This protocol assesses the activation of the STING pathway in cultured cells in response to cGAMP or other agonists.

Materials:

-

Mammalian cell line expressing STING (e.g., THP-1, HEK293T)

-

2'3'-cGAMP or other STING agonists

-

Cell culture medium and supplements

-

Transfection reagent (for intracellular delivery of cGAMP, if necessary)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for Western blotting (e.g., anti-p-STING, anti-p-TBK1, anti-p-IRF3, and total protein controls)

-

ELISA kit for IFN-β quantification

Procedure:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of 2'3'-cGAMP or other STING agonists. For intracellular delivery, use a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate the cells for a specified time (e.g., 4-24 hours).

-

For Western Blot Analysis:

-

Harvest the cells and prepare cell lysates using lysis buffer.[6]

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated STING, TBK1, and IRF3, as well as total protein controls.

-

Incubate with HRP-conjugated secondary antibodies and visualize using a chemiluminescent substrate.[8]

-

-

For IFN-β Quantification:

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement

This biophysical technique measures the real-time interaction between cGAMP and STING to determine binding kinetics and affinity.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified recombinant STING protein (ligand)

-

2'3'-cGAMP or analogs (analyte)

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (e.g., EDC/NHS)

Procedure:

-

Immobilize the purified STING protein onto the sensor chip surface using standard amine coupling chemistry.

-

Prepare a series of dilutions of the 2'3'-cGAMP analyte in running buffer.

-

Inject the analyte solutions over the sensor surface at a constant flow rate.

-

Monitor the change in the SPR signal (response units) in real-time to observe association and dissociation phases.

-

Regenerate the sensor surface between analyte injections using a suitable regeneration solution.

-

Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kd).[11][12]

Protocol 4: Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat changes associated with the binding of cGAMP to STING, providing a complete thermodynamic profile of the interaction.

Materials:

-

Isothermal titration calorimeter

-

Purified recombinant STING protein

-

2'3'-cGAMP or analogs

-

Dialysis buffer

Procedure:

-

Dialyze both the STING protein and the cGAMP analyte against the same buffer to minimize heats of dilution.

-

Load the STING protein into the sample cell of the calorimeter.

-

Load the cGAMP analyte into the injection syringe.

-

Perform a series of small injections of the analyte into the sample cell while monitoring the heat change.

-

Integrate the heat-flow peaks to obtain the enthalpy change (ΔH) for each injection.

-

Fit the integrated data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy change (ΔH) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[13][14]

Visualizing the Molecular Logic: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the complex processes involved, the following diagrams illustrate the cGAS-STING signaling pathway and the workflows of key experimental protocols using the Graphviz DOT language.

Caption: The cGAS-STING signaling pathway.

Caption: Western blot workflow for STING pathway activation.

Caption: Surface Plasmon Resonance (SPR) experimental workflow.

Conclusion

The cGAS-STING pathway, with 2'3'-cGAMP at its heart, represents a critical nexus in the innate immune response to a wide array of threats. A comprehensive understanding of its molecular mechanisms, supported by robust and reproducible experimental methodologies, is paramount for the development of novel immunomodulatory therapeutics. This technical guide provides a foundational resource for researchers dedicated to unraveling the complexities of this vital signaling cascade and harnessing its potential to combat disease.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Highly Sensitive Anion Exchange Chromatography Method forMeasuring cGAS Activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ELISA Protocol [protocols.io]

- 5. nicoyalife.com [nicoyalife.com]

- 6. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cGAS/STING/TBK1/IRF3 Signaling Pathway Activates BMDCs Maturation Following Mycobacterium bovis Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. cosmobiousa.com [cosmobiousa.com]

- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 12. scispace.com [scispace.com]

- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. zaguan.unizar.es [zaguan.unizar.es]

The Discovery of Cyclic GMP-AMP (cGAMP) as a Pivotal Second Messenger in Innate Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of cyclic GMP-AMP (cGAMP) as a second messenger has fundamentally reshaped our understanding of innate immunity. This technical guide provides a comprehensive overview of the seminal findings and experimental methodologies that led to the elucidation of the cGAS-STING signaling pathway. It details the enzymatic synthesis of 2'3'-cGAMP by cyclic GMP-AMP synthase (cGAS) upon cytosolic DNA recognition, its subsequent binding to and activation of the Stimulator of Interferon Genes (STING), and the downstream signaling cascade culminating in the production of type I interferons and other inflammatory cytokines. This document is intended to serve as a detailed resource, presenting key quantitative data in structured tables, outlining experimental protocols, and providing visual representations of the core signaling pathways and experimental workflows to aid researchers and professionals in the field of immunology and drug development.

Introduction

The innate immune system is the body's first line of defense against invading pathogens. A critical function of this system is the ability to detect pathogen-associated molecular patterns (PAMPs), such as foreign DNA in the cytoplasm. The presence of cytosolic DNA is a danger signal, indicating a viral or bacterial infection, or cellular damage.[1] For years, the precise mechanism by which cytosolic DNA triggered an immune response was not fully understood. It was known that the adaptor protein STING was essential for this process, but the identity of the direct DNA sensor and the signaling molecules involved remained elusive.[1][2]

A breakthrough came with the identification of cyclic GMP-AMP synthase (cGAS) as the primary sensor of cytosolic DNA.[3][4] Upon binding to double-stranded DNA (dsDNA), cGAS undergoes a conformational change and catalyzes the synthesis of a novel second messenger, cyclic GMP-AMP (cGAMP), from ATP and GTP.[5][6] This newly synthesized molecule, specifically the 2'3'-cGAMP isomer in metazoans, then binds directly to STING, initiating a signaling cascade that leads to the production of type I interferons and other cytokines crucial for orchestrating an effective immune response.[2][7] This discovery not only unveiled a new family of second messengers in animals but also established the cGAS-cGAMP-STING pathway as a central hub in innate immunity.[7][8]

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system responsible for detecting cytosolic DNA and initiating a defensive response.[1] The pathway can be summarized in the following key steps:

-

DNA Sensing by cGAS: cGAS is the direct sensor of cytosolic dsDNA.[3] It binds to DNA in a sequence-independent manner.[3]

-

cGAS Activation and cGAMP Synthesis: Upon DNA binding, cGAS undergoes dimerization and a significant conformational change, which activates its nucleotidyltransferase activity.[9][10] Activated cGAS then catalyzes the synthesis of 2'3'-cGAMP from ATP and GTP.[5][6]

-

STING Activation by cGAMP: 2'3'-cGAMP acts as a second messenger and binds to the STING protein, which is located on the endoplasmic reticulum (ER).[2][11] This binding induces a conformational change in STING.

-

STING Translocation and TBK1 Recruitment: Activated STING translocates from the ER to the Golgi apparatus.[12] During this translocation, it recruits and activates TANK-binding kinase 1 (TBK1).[5]

-

IRF3 Phosphorylation and Nuclear Translocation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][5] Phosphorylated IRF3 forms dimers and translocates to the nucleus.

-

Induction of Type I Interferons: In the nucleus, IRF3 dimers bind to interferon-stimulated response elements (ISREs) in the promoters of genes encoding type I interferons (e.g., IFN-β) and other inflammatory cytokines, leading to their transcription and subsequent secretion.[1][5]

Caption: The cGAS-STING signaling pathway for cytosolic DNA sensing.

Quantitative Data

The discovery and characterization of the cGAS-STING pathway have been supported by extensive quantitative analysis. The following tables summarize key data from various studies.

Table 1: Binding Affinity of cGAMP Isomers to STING

The binding affinity of cGAMP to STING is a critical determinant of the potency of the immune response. The equilibrium dissociation constant (Kd) is a measure of this affinity, with lower values indicating a stronger interaction.

| Ligand | STING Variant | Kd Value | Experimental Method(s) | Reference(s) |

| 2'3'-cGAMP | Wild Type | 3.79 nM - 9.23 nM | ITC, SPR | [13][14] |

| 2'3'-cGAMP | Wild Type | ~4.0 nM | ITC, SPR | [13] |

| 2'2'-cGAMP | Wild Type | 287 nM | Not Specified | [13] |

ITC: Isothermal Titration Calorimetry; SPR: Surface Plasmon Resonance.

Table 2: Enzymatic Synthesis of 2'3'-cGAMP

The efficiency of 2'3'-cGAMP synthesis by cGAS has been a subject of investigation for both basic research and biotechnological applications.

| Enzyme Source | Substrates | Activator | Yield | Reference(s) |

| Recombinant mcGAS | ATP, GTP | dsDNA | 85-90% | [15][16] |

| Multi-enzyme cascade | Adenosine, GTP | dsDNA | 0.08 mol cGAMP / mol adenosine | [17] |

mcGAS: murine cyclic GMP-AMP synthase.

Key Experimental Protocols

The elucidation of the cGAS-STING pathway relied on a series of innovative experimental procedures. This section provides detailed methodologies for some of the key experiments.

In Vitro cGAS Activity Assay

This assay measures the ability of cGAS to synthesize cGAMP from ATP and GTP in the presence of a DNA activator.

Materials:

-

Recombinant cGAS protein

-

Herring Testes DNA (HT-DNA) or other dsDNA

-

ATP and GTP solutions

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM MgCl₂, 1 µM ZnCl₂

-

High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Prepare the reaction mixture in the reaction buffer containing recombinant cGAS (e.g., 0.1 µM), dsDNA (e.g., 2 nM), ATP (e.g., 100-400 µM), and GTP (e.g., 100-400 µM).

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction by heating the samples to 95°C for 5 minutes.

-

Analyze the reaction products by HPLC to quantify the amount of cGAMP produced. A standard curve of known cGAMP concentrations should be used for accurate quantification.[16]

Caption: Workflow for the in vitro cGAS activity assay.

STING Activation Assay in Cell Culture

This protocol describes how to assess STING activation in cells by measuring the phosphorylation of STING and IRF3, or the induction of IFN-β.

Materials:

-

Cell line (e.g., THP-1, HEK293T expressing STING)

-

2'3'-cGAMP or other STING agonists

-

Transfection reagent (for cell lines that do not readily take up cGAMP)

-

Lysis buffer

-

Antibodies for Western blotting (anti-p-STING, anti-STING, anti-p-IRF3, anti-IRF3)

-

ELISA kit for IFN-β

-

qPCR reagents for IFN-β mRNA quantification

Procedure:

-

Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 96-well plates) and allow them to adhere overnight.

-

Cell Treatment: Treat the cells with varying concentrations of a STING agonist (e.g., 2'3'-cGAMP). For cells like HEK293T, a transfection reagent is required to deliver cGAMP into the cytoplasm.[18] Include a vehicle control.

-

Incubation: Incubate the cells for a specified duration. For phosphorylation analysis, a shorter incubation (e.g., 1-4 hours) is typical. For cytokine production or gene expression analysis, a longer incubation (e.g., 18-24 hours) is required.[18]

-

Endpoint Measurement:

-

Western Blotting: Lyse the cells, quantify protein concentration, and perform Western blotting to detect the phosphorylated forms of STING and IRF3.[18]

-

ELISA: Collect the cell culture supernatant and measure the concentration of secreted IFN-β using an ELISA kit according to the manufacturer's instructions.[12]

-

RT-qPCR: Isolate total RNA from the cells, reverse transcribe it to cDNA, and perform qPCR to measure the relative expression of IFN-β mRNA, normalized to a housekeeping gene.[19]

-

Caption: Workflow for assessing STING activation in cell culture.

cGAMP Quantification from Cell Extracts

This protocol outlines a method to detect and quantify cGAMP produced by cells in response to stimuli like DNA transfection or viral infection.

Materials:

-

Mammalian cells (e.g., L929, THP-1)

-

Stimulus (e.g., HT-DNA, Herpes Simplex Virus-1)

-

Cell lysis buffer

-

Method for cGAMP detection (e.g., LC-MS/MS, coupled enzyme assay)

Procedure:

-

Cell Stimulation: Transfect cells with DNA or infect them with a DNA virus for a specified time course.[7][20]

-

Cell Lysis and Extraction: Lyse the cells and prepare a cytosolic extract.

-

cGAMP Quantification:

-

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the gold standard for accurate cGAMP quantification.[21]

-

Coupled Enzyme Assay (e.g., cGAMP-Luc): This method involves the enzymatic degradation of cGAMP to AMP by ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), followed by the detection of AMP using a luciferase-based assay.[22]

-

ELISA: Commercially available ELISA kits can also be used for cGAMP quantification.[23]

-

Conclusion and Future Directions

The discovery of cGAMP as a second messenger and the elucidation of the cGAS-STING pathway represent a paradigm shift in our understanding of innate immunity. This pathway is not only crucial for antiviral and antibacterial defense but is also implicated in autoimmune diseases and cancer immunity.[24][25] The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research in this exciting field.

Future research will likely focus on several key areas:

-

Therapeutic Modulation of the cGAS-STING Pathway: The development of small molecule agonists and antagonists of the cGAS-STING pathway holds immense therapeutic potential for cancer immunotherapy and the treatment of autoimmune disorders.[26]

-

Regulation of cGAS and STING: A deeper understanding of the mechanisms that regulate the activity of cGAS and STING will be crucial for developing more targeted therapies.

-

Non-canonical cGAS-STING Signaling: Exploring the roles of the cGAS-STING pathway beyond type I interferon induction will likely reveal novel functions in various physiological and pathological processes.

The continued exploration of cGAMP signaling will undoubtedly uncover new insights into the intricate workings of the innate immune system and pave the way for novel therapeutic interventions.

References

- 1. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 2. Cyclic GMP-AMP is an endogenous second messenger in innate immune signaling by cytosolic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pivotal Roles of cGAS-cGAMP Signaling in Antiviral Defense and Immune Adjuvant Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The cGAS-STING pathway for DNA sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cyclic-GMP-AMP Is An Endogenous Second Messenger in Innate Immune Signaling by Cytosolic DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Viruses transfer the antiviral second messenger cGAMP between cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pnas.org [pnas.org]

- 15. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]

- 16. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. cGAMP Quantification in Virus-Infected Human Monocyte-Derived Cells by HPLC-Coupled Tandem Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 22. Development of cGAMP-Luc, a sensitive and precise coupled enzyme assay to measure cGAMP in complex biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 23. arborassays.com [arborassays.com]

- 24. aacrjournals.org [aacrjournals.org]

- 25. The cGAS-cGAMP-STING Pathway: A Molecular Link Between Immunity and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Emerging mechanisms and implications of cGAS-STING signaling in cancer immunotherapy strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of cGAS Activation by Cytosolic DNA

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Cyclic GMP-AMP synthase (cGAS) is a principal sensor of cytosolic double-stranded DNA (dsDNA), a danger signal indicating pathogen invasion or cellular damage. Upon activation, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (2'3'-cGAMP), which initiates a potent innate immune response through the STING pathway, leading to the production of type I interferons and other inflammatory cytokines.[1][2][3][4][5] Understanding the precise molecular mechanism of cGAS activation is critical for developing novel therapeutics targeting autoimmune diseases, infections, and cancer. This guide provides a detailed examination of the DNA-induced structural rearrangements, oligomerization, and catalytic activation of cGAS, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

The Molecular Mechanism of cGAS Activation

The activation of cGAS is a multi-step process initiated by the recognition of cytosolic dsDNA. In its resting state, cGAS exists as an inactive monomer with an autoinhibited catalytic pocket.[1][6] The activation cascade involves DNA binding, significant conformational changes, and oligomerization, which collectively license the enzyme for catalysis.

DNA Sensing and Binding

cGAS binds to the sugar-phosphate backbone and minor groove of B-form dsDNA in a sequence-independent manner.[2][7] This broad specificity allows it to recognize DNA from various sources, including viruses, bacteria, and damaged host cells.[1][4] The initial interaction is mediated by a positively charged surface on the cGAS protein.[8] While cGAS can also bind to single-stranded DNA and dsRNA, these interactions do not induce the necessary conformational changes for activation.[9]

A key feature of cGAS activation is its dependence on DNA length. While short DNA fragments (~20 bp) can bind to a single cGAS molecule, they are inefficient at inducing a full activation response.[10] Efficient activation and the subsequent robust production of type I interferons require longer dsDNA, typically greater than 45 base pairs, which can support the formation of higher-order cGAS-DNA complexes.[10][11][12]

Conformational Changes and Oligomerization

The binding of a sufficiently long dsDNA molecule triggers a profound conformational change in cGAS.[9][11] A critical "activation loop," which obstructs the active site in the apo state, is displaced and rearranged.[1] This rearrangement exposes the catalytic pocket, making it competent for substrate (ATP and GTP) binding.[2][11]

Simultaneously, DNA binding promotes the dimerization of cGAS. Structural studies have revealed that the minimal active complex consists of a 2:2 stoichiometry, with two cGAS molecules bridging two parallel dsDNA molecules.[1][11][13][14] Each cGAS monomer possesses two distinct DNA-binding surfaces (sites A and B), and in the dimer, each protomer interacts with both DNA strands.[11][15] This "ladder-like" arrangement is thought to stabilize the active conformation and is essential for enzymatic activity.[10][11] Functional analyses have confirmed that both the protein-protein dimerization interface and the two DNA-binding surfaces are critical for cGAS activation.[1][6][15] Recent evidence also suggests that cGAS and DNA can form liquid-like droplets, which may act as microreactors to concentrate the components and enhance 2'3'-cGAMP production.[10]

Catalytic Activation and 2'3'-cGAMP Synthesis

Once the active dimeric complex is formed, the rearranged catalytic pocket can bind one molecule of GTP and one molecule of ATP. The synthesis of 2'3'-cGAMP is a two-step process catalyzed by the nucleotidyltransferase domain of cGAS.[16][17]

-

First Phosphodiester Bond Formation: cGAS first catalyzes a reaction between GTP and ATP to form a linear intermediate, pppG(2'-5')pA.[18]

-

Cyclization: The enzyme then catalyzes a second phosphodiester bond formation, linking the 3'-hydroxyl of the adenosine (B11128) to the 5'-triphosphate of the guanosine, releasing pyrophosphate and forming the cyclic dinucleotide 2'3'-cGAMP.[1][3]

The resulting 2'3'-cGAMP molecule contains one 2'-5' and one 3'-5' phosphodiester bond, a unique linkage that allows it to bind with high affinity to its downstream effector, STING.[1][8]

Quantitative Analysis of cGAS-DNA Interaction and Catalysis

The following tables summarize key quantitative parameters derived from biochemical and biophysical studies of cGAS.

Table 1: Michaelis-Menten Kinetic Parameters for cGAS Kinetic constants for the synthesis of 2'3'-cGAMP by human cGAS in the presence of activating DNA. Values can vary based on experimental conditions and the specific cGAS construct used.

| Substrate | Km (μM) | kcat (min-1) | kcat/Km (M-1s-1) | Reference |

| ATP | 393.0 ± 15.3 | 2.4 ± 0.3 | 98.3 | [19] |

| GTP | 94.2 ± 11.1 | 2.6 ± 0.2 | 460.7 | [19] |

Table 2: Stoichiometry and DNA Length Dependence Summary of the structural and functional requirements for cGAS activation.

| Parameter | Description | Finding | References |

| Activation Stoichiometry | The minimal ratio of cGAS protein to dsDNA molecules required for robust enzymatic activation. | 2:2 (cGAS:dsDNA) complex is the minimal functional unit. | [1][11][13] |

| DNA Length Requirement | The minimum length of dsDNA required to elicit a significant type I interferon response in cells. | >45 base pairs. | [10][11][12] |

| Optimal DNA Length | The length of dsDNA that induces maximal cGAS activation in vitro. | >200 base pairs. | [12] |

Key Experimental Methodologies

The following protocols outline common in vitro assays used to study the mechanism of cGAS activation.

In Vitro cGAS Activity Assay (HPLC-based)

This protocol measures the enzymatic production of 2'3'-cGAMP from ATP and GTP by purified cGAS in the presence of an activating DNA ligand. The product is then quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified recombinant cGAS protein

-

Activating dsDNA (e.g., 50 bp dsDNA from B. subtilis or long synthetic dsDNA)

-

ATP and GTP nucleotide stocks

-

Reaction Buffer: 20 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 1 mM DTT

-

Quench Solution: 0.5 M EDTA

-

HPLC system with an anion-exchange or C18 column

Protocol:

-

Reaction Setup: Prepare a reaction mixture on ice containing Reaction Buffer, a final concentration of 100-500 µM each of ATP and GTP, and the desired concentration of activating dsDNA (e.g., 10-100 ng/µL).

-

Initiate Reaction: Add purified cGAS (e.g., 0.1-1 µM final concentration) to the reaction mixture to start the reaction.

-

Incubation: Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Quench Reaction: Stop the reaction at each time point by adding an equal volume of Quench Solution.

-

Sample Preparation: Centrifuge the quenched reactions at high speed for 10 minutes to pellet any precipitate. Collect the supernatant for analysis.

-

HPLC Analysis: Inject the supernatant onto a pre-equilibrated HPLC column. Run a gradient of increasing salt concentration (for anion-exchange) or an appropriate mobile phase (for C18) to separate nucleotides.

-

Quantification: Monitor the absorbance at 254 nm. The 2'3'-cGAMP product will elute at a characteristic retention time.[19][20] Quantify the amount of product by integrating the peak area and comparing it to a standard curve generated with purified 2'3'-cGAMP.

Electrophoretic Mobility Shift Assay (EMSA) for cGAS-DNA Binding

EMSA (or gel-shift assay) is used to qualitatively assess the binding of cGAS to a DNA probe. The principle is that a protein-DNA complex will migrate more slowly through a non-denaturing polyacrylamide gel than the free DNA probe.[21][22]

Materials:

-

Purified recombinant cGAS protein

-

DNA probe (e.g., a 45-60 bp dsDNA oligonucleotide) labeled with a fluorescent dye (e.g., 6-FAM) or radioisotope (e.g., ³²P).[23][24]

-

Binding Buffer (5X): 100 mM HEPES pH 7.5, 250 mM KCl, 5 mM MgCl₂, 50% glycerol, 5 mM DTT.

-

TBE Buffer (10X): Tris-borate-EDTA.

-

6% Native Polyacrylamide Gel in 0.5X TBE.

-

Gel Loading Dye (6X, non-denaturing).

Protocol:

-

Probe Annealing: If starting with single-stranded oligos, anneal the labeled and unlabeled complementary strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature in a high-salt buffer (e.g., 10 mM Tris pH 7.5, 50 mM NaCl, 1 mM EDTA).[23][25]

-

Binding Reactions: In a final volume of 20 µL, assemble the following on ice:

-

4 µL 5X Binding Buffer

-

1 µL labeled DNA probe (e.g., 20-50 nM final concentration)

-

Increasing concentrations of purified cGAS protein (e.g., 0, 50, 100, 200, 500 nM).

-

Nuclease-free water to 20 µL.

-

-

Incubation: Incubate the reactions at room temperature for 20-30 minutes to allow binding to reach equilibrium.

-

Gel Electrophoresis: Add 4 µL of non-denaturing loading dye to each reaction. Load the samples onto a pre-run 6% native polyacrylamide gel.[24] Run the gel at a constant voltage (e.g., 100-150V) in cold 0.5X TBE buffer until the dye front has migrated approximately two-thirds of the way down the gel.

-

Visualization: Image the gel using a fluorescent gel imager (for fluorescent probes) or by autoradiography (for radiolabeled probes). A "shift" in the mobility of the labeled probe, appearing as a band higher up the gel, indicates the formation of a cGAS-DNA complex.

Signaling and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the cGAS-STING signaling pathway and a typical experimental workflow.

cGAS-STING Signaling Pathway

Caption: The cGAS-STING signaling pathway from cytosolic DNA sensing to gene transcription.

Experimental Workflow for EMSA

Caption: A generalized workflow for an Electrophoretic Mobility Shift Assay (EMSA).

References

- 1. The Cytosolic DNA Sensor cGAS Forms An Oligomeric Complex with DNA and Undergoes Switch-like Conformational Changes in the Activation Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural mechanism of cytosolic DNA sensing by cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cGAS–STING cytosolic DNA sensing pathway - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Structural mechanism of cytosolic DNA sensing by cGAS | Semantic Scholar [semanticscholar.org]

- 6. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Functional Analyses of DNA-Sensing and Immune Activation by Human cGAS | PLOS One [journals.plos.org]

- 9. Regulation and inhibition of the DNA sensor cGAS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Structure of the human cGAS–DNA complex reveals enhanced control of immune surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The allosteric activation of cGAS underpins its dynamic signaling landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. academic.oup.com [academic.oup.com]

- 16. Unraveling the cGAS catalytic mechanism upon DNA activation through molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. The catalytic mechanism of cyclic GMP-AMP synthase (cGAS) and implications for innate immunity and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The catalytic mechanism of cyclic GMP‐AMP synthase (cGAS) and implications for innate immunity and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Enzymatic activity of cGAS in the presence of three types of DNAs: limited cGAS stimulation by single-stranded HIV-1 SL2 DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protein Interaction (2) Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 22. researchgate.net [researchgate.net]

- 23. Electrophoretic mobility shift assay (EMSA) [protocols.io]

- 24. An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 25. med.upenn.edu [med.upenn.edu]

structural differences between 2'3'-cGAMP and 3'3'-cGAMP

An In-depth Technical Guide to the Structural and Functional Divergence of 2’3’-cGAMP and 3’3’-cGAMP

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclic GMP-AMP (cGAMP) is a critical second messenger in the innate immune system, acting as the primary activator of the STING (Stimulator of Interferon Genes) pathway. This pathway is fundamental to the host defense against pathogens and the anti-tumor response. cGAMP exists as multiple linkage isomers, with 2’3’-cGAMP and 3’3’-cGAMP being the most biologically relevant. The subtle difference in their phosphodiester bond configuration leads to profound distinctions in their synthesis, molecular conformation, protein interactions, and metabolic stability. This guide provides a detailed examination of these structural differences, their functional consequences, and the experimental methodologies used for their characterization, offering a crucial resource for professionals in immunology and therapeutic development.

Core Structural Differences: The Phosphodiester Linkage

The fundamental distinction between 2’3’-cGAMP and 3’3’-cGAMP lies in the connectivity of their phosphodiester bonds.

-

2’3’-cGAMP: This is the isomer synthesized by mammalian cyclic GMP-AMP synthase (cGAS). It possesses a unique mixed-linkage structure: one phosphodiester bond connects the 2’-hydroxyl group of guanosine (B1672433) to the 5’-phosphate of adenosine (B11128) (a 2’-5’ linkage), while the second bond connects the 3’-hydroxyl of adenosine to the 5’-phosphate of guanosine (a 3’-5’ linkage).[1][2] This is often referred to as a "noncanonical" linkage in the context of cyclic dinucleotides.

-

3’3’-cGAMP: This isomer, often found in bacteria, features two canonical 3’-5’ phosphodiester linkages, similar to those found in DNA and RNA.[3][4]

This seemingly minor variation in covalent bonding dictates the overall three-dimensional shape of the molecules, which in turn governs their interaction with protein targets.

Differential Recognition and Activation of STING

The primary intracellular receptor for cGAMP is STING, an endoplasmic reticulum-resident protein.[5] The structural nuances between the cGAMP isomers directly translate into a significant disparity in their ability to bind and activate STING.

Binding Affinity: 2’3’-cGAMP is the endogenous, high-affinity ligand for human STING.[6][7] In contrast, 3’3’-cGAMP and other bacterial cyclic dinucleotides bind to human STING with a much lower affinity.[7] This preferential binding ensures that the host immune system mounts a robust response specifically to the signal generated by its own cGAS enzyme.

STING Conformational Change: The binding of 2’3’-cGAMP to the STING dimer interface induces a pronounced conformational change. This rearrangement involves the "lid" region of the STING C-terminal domain closing over the bound ligand, trapping it and stabilizing an active oligomeric state.[8] This oligomerization is the critical step for STING's translocation from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1), leading to the phosphorylation of IRF3 and the subsequent transcription of type I interferons.[5][9] While 3'3'-cGAMP can also bind, it is less effective at inducing this activating conformational shift in human STING.

| Ligand | Target | Binding Affinity (Kd) | Significance |

| 2’3’-cGAMP | Human STING | ~4.59 nM[7] | High-affinity endogenous ligand, potent activator. |

| 3’3’-cGAMP | Human STING | >1 µM[7] | Low-affinity ligand, weak activator of human STING. |

Table 1. Comparative binding affinities of cGAMP isomers to human STING.

Metabolic Stability and Hydrolysis

The longevity of the cGAMP signal is regulated by phosphodiesterases. A key enzyme in this process is Ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1), which has been identified as the dominant hydrolase for extracellular 2’3’-cGAMP.[10]

Crucially, ENPP1 shows a strong preference for hydrolyzing 2’3’-cGAMP over its 3’3’-cGAMP isomer.[11][12] This selective degradation terminates the STING signal. The structural basis for this specificity lies in the precise fit of the 2'-5' linkage of 2’3’-cGAMP within the ENPP1 catalytic pocket, positioning it for nucleophilic attack.[11] The 3'3' isomer does not fit as favorably and is thus a poor substrate. This differential stability has major implications for drug development, as designing hydrolysis-resistant analogs of 2'3'-cGAMP is a key strategy for enhancing its therapeutic efficacy.

| Enzyme | Substrate | Relative Hydrolysis Rate | Significance |

| ENPP1 | 2’3’-cGAMP | High | Rapid degradation terminates the immune signal.[10][12] |

| ENPP1 | 3’3’-cGAMP | Very Low | Isomer is resistant to the primary cGAMP hydrolase.[12] |

| ENPP1 | 2’3’-cGsAsMP | Negligible | Phosphorothioate analog is hydrolysis-resistant.[7][10] |

Table 2. Substrate specificity of the cGAMP hydrolase ENPP1.

Experimental Protocols for Differentiation and Analysis

A variety of sophisticated techniques are required to synthesize, distinguish, and quantify cGAMP isomers and measure their biological activity.

Synthesis of cGAMP Isomers

-

Enzymatic Synthesis: This method uses purified recombinant cGAS incubated with its substrates (ATP and GTP) and an allosteric activator (dsDNA) to produce 2’3’-cGAMP with high yield and purity.[13][14] This is the preferred method for generating the biologically active isomer without organic solvents.

-

Chemical Synthesis: Multi-step organic synthesis, often using a phosphoramidite-based approach, is required to produce 3’3’-cGAMP and other non-natural analogs or labeled versions of the molecules.[13][15] While versatile, these methods often suffer from low yields.

Structural and Quantitative Analysis

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the gold standard for accurately detecting and quantifying cGAMP isomers.[13][16] The combination of chromatographic separation (based on polarity) and mass-to-charge ratio detection allows for the unambiguous identification and differentiation of 2’3’-cGAMP from 3’3’-cGAMP and other related nucleotides.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the precise molecular structure, including the phosphodiester linkages. The 1H NMR spectrum of 2’3’-cGAMP is distinct from that of 3’3’-cGAMP, providing definitive structural confirmation.[6]

-

X-ray Crystallography: This technique is essential for understanding how cGAMP isomers interact with their protein targets. Co-crystallization of an isomer with a protein like STING or ENPP1 and subsequent diffraction analysis reveals the atomic-level details of the binding interface, including key hydrogen bonds and stacking interactions.[17][18][19]

Biochemical and Cellular Assays

-

STING Binding Assays: Techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used to measure the binding kinetics and affinity (Kd) of cGAMP analogs to purified STING protein.

-

cGAMP Detection Immunoassays: Competitive ELISAs or bioluminescent assays (e.g., Lumit) use a cGAMP-specific antibody to quantify the amount of cGAMP produced by cGAS in an enzymatic reaction or within cell lysates.[20][21][22] These are often used for high-throughput screening of cGAS inhibitors or activators.

-

Cell-Based Reporter Assays: Cell lines (e.g., THP-1 monocytes) engineered to express a reporter gene (like luciferase or SEAP) under the control of an IRF-inducible promoter are used to measure STING activation.[23] Treating these cells with cGAMP isomers allows for a quantitative measure of their ability to induce a downstream interferon response.

Conclusion and Therapeutic Implications

The structural divergence between 2’3’-cGAMP and 3’3’-cGAMP, originating from a single phosphodiester bond, creates a cascade of functional differences. Mammalian immunity has evolved to specifically recognize the 2’3’ isomer, enabling a highly sensitive and specific response to the presence of cytosolic DNA. For drug development professionals, understanding these differences is paramount. The high affinity and potent activity of 2’3’-cGAMP make it a powerful template for designing STING agonists for cancer immunotherapy and vaccine adjuvants. Conversely, the selective hydrolysis of 2’3’-cGAMP by ENPP1 highlights a key challenge—metabolic instability—which is being addressed through the rational design of non-hydrolyzable analogs. The continued exploration of these molecular structures and their interactions will undoubtedly fuel the next generation of immunomodulatory therapeutics.

References

- 1. 2',3'-cGAMP | AAT Bioquest [aatbio.com]

- 2. invivogen.com [invivogen.com]

- 3. Sublingual targeting of STING with 3′3′-cGAMP promotes systemic and mucosal immunity against anthrax toxins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural Basis for Molecular Discrimination by a 3’,3’-cGAMP Sensing Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 6. Cyclic GMP-AMP Containing Mixed Phosphodiester Linkages Is An Endogenous High Affinity Ligand for STING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrolysis of 2′3′-cGAMP by ENPP1 and design of non-hydrolyzable analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The cGAS-STING Pathway in Inflammatory Lung Disease: Karen Ridge Lab: Feinberg School of Medicine [labs.feinberg.northwestern.edu]

- 10. Hydrolysis of 2'3'-cGAMP by ENPP1 and design of nonhydrolyzable analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. The efficient synthesis and purification of 2′3’- cGAMP from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Ancient Origin of cGAS-STING Reveals Mechanism of Universal 2′,3′ cGAMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. bellbrooklabs.com [bellbrooklabs.com]

- 21. Homogeneous and bioluminescent biochemical and cellular assay for monitoring cGAMP and enzymes that generate and degrade cGAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. invivogen.com [invivogen.com]

The Linear Intermediate: A Deep Dive into 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG) in Cyclic di-GMP Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The ubiquitous bacterial second messenger, cyclic dimeric guanosine (B1672433) monophosphate (c-di-GMP), governs a multitude of cellular processes, including biofilm formation, motility, and virulence. The intracellular concentration of c-di-GMP is meticulously regulated by the interplay of synthesizing enzymes, diguanylate cyclases (DGCs), and degrading enzymes, phosphodiesterases (PDEs). The degradation of c-di-GMP is not always a single-step process. A crucial intermediate, 5'-Phosphoguanylyl-(3',5')-guanosine (pGpG), has emerged as a key player in this pathway, influencing the overall signaling dynamics. This technical guide provides a comprehensive overview of the role of pGpG as an intermediate in c-di-GMP degradation, focusing on the enzymatic players, their kinetics, detailed experimental protocols for their study, and the signaling pathways in which they operate.

The Two-Pronged Degradation Pathway of c-di-GMP

The breakdown of c-di-GMP is primarily accomplished by two distinct classes of phosphodiesterases, characterized by their conserved catalytic domains: EAL and HD-GYP. These enzymes orchestrate the hydrolysis of the phosphodiester bonds within the cyclic dinucleotide, but they do so with different outcomes regarding the intermediate pGpG.

EAL Domain Phosphodiesterases: The Producers of pGpG

Proteins containing an EAL domain are a major class of c-di-GMP-specific PDEs. Their catalytic activity involves the linearization of c-di-GMP into the linear dinucleotide pGpG.[1] This reaction is the first step in a two-step degradation process. The pGpG is then further hydrolyzed into two molecules of guanosine monophosphate (GMP) by a second enzyme.[1]

HD-GYP Domain Phosphodiesterases: The Dual-Function Degraders

HD-GYP domain-containing proteins represent another significant family of c-di-GMP PDEs. These enzymes are capable of hydrolyzing c-di-GMP directly to two molecules of GMP.[2] However, evidence suggests that this degradation can proceed through pGpG as an intermediate.[3] Some HD-GYP proteins have been shown to hydrolyze c-di-GMP to pGpG and then subsequently hydrolyze pGpG to GMP, effectively performing both steps of the degradation pathway.[3]

The Fate of pGpG: Subsequent Hydrolysis

The accumulation of pGpG is transient, as it is swiftly broken down into two GMP molecules. This crucial second step is carried out by specific hydrolases.

Oligoribonuclease (Orn): A Key Player in pGpG Degradation

In several bacteria, including Pseudomonas aeruginosa, the oligoribonuclease Orn has been identified as a primary enzyme responsible for the hydrolysis of pGpG to GMP.[4] Orn is a 3'-to-5' exoribonuclease that can act on short oligoribonucleotides, with pGpG being a key substrate in the context of c-di-GMP signaling.[5]

PggH: A pGpG-Specific Phosphodiesterase

More recently, a pGpG-specific phosphodiesterase, named PggH, was discovered in Vibrio cholerae.[1] Unlike Orn, which has a broader substrate range, PggH exhibits high specificity for pGpG, highlighting the dedicated enzymatic machinery for clearing this intermediate.[1]

The Regulatory Role of pGpG: Feedback Inhibition

pGpG is not merely a passive intermediate. Accumulation of pGpG can exert feedback inhibition on certain EAL domain phosphodiesterases.[6] This product inhibition can lead to an increase in the intracellular concentration of c-di-GMP, demonstrating the importance of efficient pGpG hydrolysis for maintaining c-di-GMP homeostasis.[6]

Quantitative Data on Enzyme Kinetics

The efficiency of c-di-GMP degradation and pGpG hydrolysis is dictated by the kinetic parameters of the involved enzymes. The following tables summarize the available quantitative data for key phosphodiesterases.

Table 1: Kinetic Parameters of EAL Domain Phosphodiesterases for c-di-GMP

| Enzyme (Organism) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| RocR (P. aeruginosa) | 3.2 ± 0.3 | 0.67 ± 0.03 | 2.1 x 105 | [7] |

| YahA (E. coli) | 35 | 17 | 4.9 x 105 | [8] |

| VieA (V. cholerae) | 0.06 | - | - | [9] |

| TBD1265 EAL domain | - | 0.03-0.04 | - | [10] |

| SFV_3559 EAL domain | - | 0.03-0.04 | - | [10] |

Table 2: Kinetic Parameters of HD-GYP Domain Phosphodiesterases

| Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PA4781 (P. aeruginosa) | c-di-GMP | 119 ± 30 | 2.0 x 10-4 ± 0.3 x 10-4 | 1.7 | [3] |

| PA4108 (P. aeruginosa) | c-di-GMP | 20 ± 5 | 1.5 x 10-4 ± 0.1 x 10-4 | 7.5 | [3] |

| PdeB (B. burgdorferi) | c-di-GMP | 0.0029 | - | - | [11] |

Table 3: Kinetic Parameters of pGpG Hydrolases

| Enzyme (Organism) | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| PggH (V. cholerae) | pGpG | 12.11 | 0.14 | 1.16 x 104 | [1] |

Signaling Pathways and Logical Relationships

The degradation of c-di-GMP via the pGpG intermediate is a tightly regulated process integrated into the broader c-di-GMP signaling network.

Experimental Protocols

A thorough understanding of the role of pGpG in c-di-GMP degradation relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Purification of Recombinant EAL Domain Phosphodiesterase (e.g., YahA from E. coli)

This protocol is adapted from a method for purifying His-tagged EAL domain proteins.[10]

1. Protein Expression:

-

Transform E. coli BL21(DE3) cells with a pET vector containing the gene for the His-tagged EAL domain protein.

-

Grow the cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of ~0.6.

-

Induce protein expression with 0.2 mM IPTG and continue to grow the culture at 30°C for 4 hours.

-

Harvest the cells by centrifugation.

2. Cell Lysis:

-

Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 20 mM imidazole (B134444), and a protease inhibitor cocktail).

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

3. Affinity Chromatography:

-

Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

Wash the column extensively with wash buffer (lysis buffer with a slightly higher imidazole concentration).

-

Elute the protein with an elution buffer containing a high concentration of imidazole (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl, 500 mM imidazole).

4. Size-Exclusion Chromatography:

-

Concentrate the eluted protein and further purify it by size-exclusion chromatography using a column equilibrated with a suitable buffer (e.g., 50 mM Tris-HCl pH 8.0, 250 mM NaCl).

-

Collect the fractions containing the purified protein and assess purity by SDS-PAGE.

In Vitro Phosphodiesterase Activity Assay using HPLC

This protocol allows for the quantification of c-di-GMP degradation and the formation of pGpG and GMP over time.[7][8]

1. Reaction Setup:

-

Prepare a reaction mixture containing:

-

100 mM Tris-HCl (pH 8.0)

-

20 mM KCl

-

25 mM MgCl2

-

A defined concentration of c-di-GMP (e.g., 20 µM)

-

Purified phosphodiesterase enzyme (e.g., ~1.0 µM)

-

-

Initiate the reaction by adding the enzyme to the reaction mixture.

2. Time-Course Sampling and Reaction Termination:

-

At various time points, withdraw aliquots of the reaction mixture.

-

Stop the reaction by adding 1/10 volume of 1 M CaCl2 and heating at 95°C for 5 minutes.

-

Remove the precipitated protein by centrifugation.

3. HPLC Analysis:

-

Analyze the supernatant by reverse-phase HPLC using a C18 column.

-

Use a mobile phase gradient of a buffer like triethylammonium (B8662869) bicarbonate and an organic solvent like methanol (B129727) to separate c-di-GMP, pGpG, and GMP.

-

Monitor the elution profile at a wavelength of 253 nm.

-

Quantify the peak areas corresponding to each nucleotide to determine their concentrations at each time point.

Quantification of c-di-GMP, pGpG, and GMP by LC-MS/MS

This highly sensitive method allows for the precise quantification of nucleotides from in vitro reactions or cellular extracts.[11][12]

1. Sample Preparation:

-

For in vitro reactions, terminate the reaction as described in the HPLC protocol.

-

For cellular extracts, quench metabolism and extract nucleotides using a solvent mixture (e.g., acetonitrile/methanol/water).

2. Liquid Chromatography Separation:

-

Inject the prepared sample onto a reverse-phase HPLC column.

-

Use a gradient elution with appropriate mobile phases (e.g., ammonium (B1175870) acetate (B1210297) and methanol) to separate the nucleotides.

3. Mass Spectrometry Detection:

-

Couple the HPLC eluent to a tandem mass spectrometer.

-

Operate the mass spectrometer in negative ion mode and use multiple reaction monitoring (MRM) to specifically detect the parent and fragment ions for c-di-GMP, pGpG, and GMP.

-

Create standard curves using known concentrations of each nucleotide to enable absolute quantification.

Conclusion and Future Directions

The recognition of pGpG as a key intermediate has significantly advanced our understanding of c-di-GMP signaling. It is now clear that the degradation of this second messenger is a multi-step, regulated process. The enzymes that produce and degrade pGpG are potential targets for novel antimicrobial agents aimed at disrupting bacterial signaling and behavior. Future research should focus on elucidating the kinetic properties of a wider range of phosphodiesterases from diverse bacterial species, further investigating the regulatory mechanisms governing pGpG levels, and exploring the potential for pGpG itself to act as a signaling molecule. The detailed experimental protocols provided in this guide offer a robust framework for researchers to contribute to this exciting and rapidly evolving field.

References

- 1. A pGpG-specific phosphodiesterase regulates cyclic di-GMP signaling in Vibrio cholerae - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crystal structure of an HD‐GYP domain cyclic‐di‐GMP phosphodiesterase reveals an enzyme with a novel trinuclear catalytic iron centre - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Ubiquitous Protein Domain EAL Is a Cyclic Diguanylate-Specific Phosphodiesterase: Enzymatically Active and Inactive EAL Domains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Site-directed mutagenesis: a tool for studying enzyme catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The ubiquitous protein domain EAL is a cyclic diguanylate-specific phosphodiesterase: enzymatically active and inactive EAL domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. static.igem.org [static.igem.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Catalytic Mechanism of Cyclic Di-GMP-Specific Phosphodiesterase: a Study of the EAL Domain-Containing RocR from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 10. Inherent Regulation of EAL Domain-catalyzed Hydrolysis of Second Messenger Cyclic di-GMP - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Quantification of Cyclic Di-Guanosine Monophosphate and Its Linear Metabolites by Reversed-Phase LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A liquid chromatography-coupled tandem mass spectrometry method for quantitation of cyclic di-guanosine monophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cellular Pathways Regulated by cGAMP Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) signaling pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a key indicator of pathogen infection and cellular damage.[1] Upon activation, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the adaptor protein STING. This activation triggers a robust immune cascade, leading to the production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[2] Dysregulation of this pathway is implicated in a range of diseases, including autoimmune disorders, cancer, and infectious diseases.[3] This guide provides a comprehensive overview of the core cGAMP signaling pathways, downstream cellular responses, regulatory mechanisms, and detailed experimental protocols for studying this critical signaling network.

The Core cGAS-STING Signaling Pathway

The canonical cGAS-STING pathway is the central mechanism for cGAMP-mediated signaling. It is initiated by the sensing of cytosolic dsDNA and culminates in the transcriptional activation of immune response genes.

cGAS Activation and cGAMP Synthesis

-

Cytosolic DNA Sensing: Cyclic GMP-AMP synthase (cGAS) is the primary sensor of cytosolic dsDNA.[1] The presence of DNA in the cytoplasm, which is normally confined to the nucleus and mitochondria, serves as a danger signal, indicating potential pathogen invasion or cellular damage.[4]

-

Enzymatic Activation: Upon binding to dsDNA, cGAS undergoes a conformational change and dimerization.[4] This activates its enzymatic function, catalyzing the synthesis of 2'3'-cGAMP from ATP and GTP.[4][5] The 2'3' isomer of cGAMP, with its unique phosphodiester linkage, is the endogenous high-affinity ligand for mammalian STING.[6]

STING Activation and Translocation

-

cGAMP Binding: 2'3'-cGAMP acts as a second messenger, binding to the STING protein, which resides on the endoplasmic reticulum (ER) membrane in its inactive state.[6] This binding induces a significant conformational change in STING, leading to its activation.[1]

-

Translocation: Activated STING oligomerizes and translocates from the ER through the ER-Golgi intermediate compartment (ERGIC) to the Golgi apparatus.[6][7] This trafficking is a critical step for the propagation of the downstream signal.[6]

Downstream Kinase Activation and Transcription Factor Phosphorylation

-

TBK1 Recruitment: During its translocation, the C-terminal tail of STING serves as a scaffold to recruit and activate TANK-binding kinase 1 (TBK1).[6]

-

IRF3 Phosphorylation: Activated TBK1 phosphorylates the transcription factor interferon regulatory factor 3 (IRF3).[6] Phosphorylated IRF3 then dimerizes and translocates to the nucleus.[1]

-

NF-κB Activation: In addition to the IRF3 axis, STING activation can also lead to the induction of the Nuclear Factor-κB (NF-κB) pathway, which is also mediated by TBK1.[6][8]

Gene Transcription

-

Type I Interferon Production: In the nucleus, the IRF3 dimer binds to Interferon-Stimulated Response Elements (ISREs) in the promoter regions of type I IFN genes, such as IFNB1, driving their transcription.[6]

-

Pro-inflammatory Cytokines: The activation of NF-κB leads to the transcription of a variety of pro-inflammatory cytokines and chemokines, including TNF-α and IL-6.[6]

Downstream Cellular Pathways and Outcomes

The activation of cGAMP signaling extends beyond the production of interferons and cytokines, influencing a diverse range of cellular processes.

Autophagy

-

Induction of Autophagy: The cGAS-STING pathway can induce autophagy, a cellular process of degradation and recycling of cellular components.[7] Cyclic-di-AMP from Gram-positive bacteria can induce ER stress via STING, leading to mTOR inactivation and subsequent autophagy.[5] This process can help to clear intracellular pathogens.[7]

-

STING Degradation: Autophagy also plays a role in the negative regulation of the pathway by facilitating the degradation of STING, which helps to terminate the signal.[2]

Cell Senescence

-

Senescence-Associated Secretory Phenotype (SASP): cGAMP signaling is implicated in cellular senescence, a state of irreversible cell cycle arrest. The accumulation of cytoplasmic chromatin fragments in senescent cells can activate the cGAS-STING pathway, contributing to the production of the senescence-associated secretory phenotype (SASP).[9]

-

Non-canonical Signaling: A non-canonical cGAS-STING pathway associated with cellular senescence has been identified, where cGAMP binding to STING directly activates the ER-localized kinase PERK, leading to the phosphorylation of eIF2α and mediating cellular senescence.[5]

Cell Death

-

Apoptosis: The cGAS-STING pathway can induce apoptosis (programmed cell death). Activated IRF3 can directly bind to BAX, a pro-apoptotic protein, to trigger apoptosis.[10]

-

Pyroptosis and Necroptosis: STING signaling can also lead to other forms of programmed cell death, including pyroptosis and necroptosis, further contributing to the inflammatory response and pathogen clearance.[11] STING trafficking to the lysosome can cause lysosomal membrane permeabilization, leading to K+ efflux and NLRP3 inflammasome activation, which results in pyroptosis.[10]

Regulation of Other Immune Pathways

-

Crosstalk with TLRs: The cGAS-STING pathway can interact with other innate immune pathways, such as the Toll-like receptor (TLR) signaling. For instance, in plasmacytoid dendritic cells, activation of the cGAS-STING pathway can inhibit TLR9-mediated type I IFN signaling.[12]